molecular formula C10H16S B1212722 1-Adamantanethiol CAS No. 34301-54-7

1-Adamantanethiol

Cat. No. B1212722
CAS RN: 34301-54-7
M. Wt: 168.3 g/mol
InChI Key: ADJJLNODXLXTIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-adamantanethiol and its derivatives involves several chemical processes, including reactions with adamantane-1-carbonyl chloride and ammonium thiocyanate to afford adamantane-1-carbonylisothiocyanate in situ, followed by treatment with suitable halogenated anilines (Saeed, Erben, & Bolte, 2013). These processes highlight the versatility and reactivity of the adamantane moiety in synthesizing complex molecules with specific functional groups.

Molecular Structure Analysis

The molecular structure of 1-adamantanethiol derivatives has been elucidated using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction studies. These compounds often exhibit the chair conformation typical of adamantane residues, with molecular conformations stabilized by intramolecular hydrogen bonding, forming pseudo-six-membered rings (Saeed, Erben, & Bolte, 2013).

Chemical Reactions and Properties

1-Adamantanethiol participates in various chemical reactions, including the formation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs exhibit hexagonally close-packed molecular lattices and are labile with respect to displacement by alkanethiols, indicating weak intermolecular interactions that can be exploited for nanolithography and patterning (Dameron, Charles, & Weiss, 2005).

Physical Properties Analysis

The physical properties of 1-adamantanethiol and its derivatives are closely related to their molecular structures. The adamantane core confers a high degree of rigidity and stability, influencing the physical properties such as melting points, boiling points, and solubility in various solvents. The self-assembly of 1-adamantanethiol on Au{111} surfaces forms a highly ordered hexagonal lattice, demonstrating its potential for creating well-defined nanoscale structures (Dameron, Charles, & Weiss, 2005).

Chemical Properties Analysis

The chemical properties of 1-adamantanethiol are significantly influenced by the thiol group attached to the adamantane framework. This functional group makes 1-adamantanethiol reactive towards various electrophiles and capable of forming covalent bonds with metal surfaces, which is fundamental for its applications in surface chemistry and materials science. Its ability to form SAMs and participate in displacement reactions further illustrates its chemical versatility (Dameron, Charles, & Weiss, 2005).

Scientific research applications

Monolayer Formation and Stability

1-Adamantanethiol has been studied for its unique properties in forming self-assembled monolayers (SAMs) on gold surfaces. These monolayers show hexagonally close-packed molecular lattices and exhibit stability at room temperature, making them suitable for applications in nanotechnology and materials science. The SAMs of 1-adamantanethiol on Au{111} exhibit rotational domains and demonstrate stability, which is crucial for various technological applications (Dameron, Charles, & Weiss, 2005).

Surface Chemistry and Nanolithography

1-Adamantanethiol's weak intermolecular interactions make it an ideal candidate for nanolithography and surface patterning. Its monolayers can be easily displaced by other molecules, allowing for the creation of patterned surfaces. This property is particularly useful in the fields of microelectronics and biocompatible systems, as it facilitates the fabrication of structures at the nanoscale (Drexler, Causey, & Mullen, 2015).

Electrochemistry and Sensor Applications

1-Adamantanethiol exhibits interesting electrochemical properties, such as the ability to regulate charge transfer through its monolayer depending on the type of anion present. This characteristic can be utilized in designing sensors and other devices that require controlled charge transfer mechanisms. Additionally, the adsorption of alpha-cyclodextrin on 1-adamantanethiol SAMs, leading to charge transfer suppression, opens avenues for its use in the development of novel electrochemical sensors (Park, Hwang, & Kwak, 2010).

Rapid Self-Assembly for Industrial Applications

The ultrafast self-assembly of 1-adamantanethiol molecules on gold surfaces is a significant finding. This rapid formation of defect-free monolayers is applicable in various areas, including surface passivation, functionalization, sensors, catalysis, and electronics. The efficient and quick assembly process of 1-adamantanethiol is beneficial for industrial applications where time and accuracy are crucial (Korolkov, Allen, Roberts, & Tendler, 2010).

Nanotechnology and Molecular Engineering

1-Adamantanethiol serves as a versatile tool in nanotechnology and molecular engineering due to its ability to create high-resolution sacrificial chemical patterns. Its unique chemical properties allow it to be used in the development of metallic and organic structures, contributing to advancements in nanofabrication and molecular design (Drexler, Causey, & Mullen, 2015).

properties

IUPAC Name

adamantane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJJLNODXLXTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187871
Record name Tricyclo(3.3.1.1(3,7))decane-1-thiol
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Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantanethiol

CAS RN

34301-54-7
Record name 1-Adamantylthiol
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Record name 34301-54-7
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Record name Tricyclo(3.3.1.1(3,7))decane-1-thiol
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Record name Tricyclo[3.3.1.13,7]decane-1-thiol
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Record name 1-ADAMANTYLTHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
AA Dameron, LF Charles, PS Weiss - Journal of the American …, 2005 - ACS Publications
… Structures similar to 1-adamantanethiol, such as bis(bicyclo 2… latter, which differs from 1-adamantanethiol by an additional … conditions to demonstrate that 1-adamantanethiol forms flat, …
Number of citations: 152 pubs.acs.org
JH Park, S Hwang, J Kwak - ACS nano, 2010 - ACS Publications
… To investigate charge transfer through a SAM composed of 1-adamantanethiol, we chose K … for the redox reaction of ferricyanide on the 1-adamantanethiol SAM-modified gold at various …
Number of citations: 19 pubs.acs.org
CI Drexler, CP Causey, TJ Mullen - Scanning, 2015 - Wiley Online Library
… as 1-adamantanethiol molecules do not intercalate into the preexisting self-assembled monolayer during nanografting. 1-Adamantanethiol … afforded other 1-adamantanethiol patterning …
Number of citations: 4 onlinelibrary.wiley.com
W Azzam, A Bashir, O Shekhah - Applied Surface Science, 2011 - Elsevier
… Recently, SAMs generated from 1-adamantanethiol revealed the formation of a highly ordered hexagonally close-packed molecular lattice with a measured nearest neighbour distance …
Number of citations: 20 www.sciencedirect.com
L Bauer, KK Khullar - The Journal of Organic Chemistry, 1971 - ACS Publications
… Whereas 1-adamantanol was transformed to 1-chloroadamantane (92%) by cold concentrated hydrochloric acid, 1-adamantanethiol remained unchanged even on boiling with this acid…
Number of citations: 53 pubs.acs.org
AA Dameron, TJ Mullen, RW Hengstebeck… - The Journal of …, 2007 - ACS Publications
We have investigated the origins of the susceptibility of 1-adamantanethiolate self-assembled monolayers on Au{111} to displacement by other thiol molecules. Using scanning …
Number of citations: 58 pubs.acs.org
M Kim, JN Hohman, EI Morin, TA Daniel… - The Journal of …, 2009 - ACS Publications
… In 1-adamantanethiol and 2-adamantanethiol, sulfur is attached to the tertiary or secondary carbon, respectively, on the adamantyl cage (Scheme 1). We posit that this alteration …
Number of citations: 58 pubs.acs.org
MM Jobbins, AF Raigoza… - The Journal of Physical …, 2011 - ACS Publications
… (24) While the details of their model do not match our current coverage measurement for 1-adamantanethiol, our result also suggests that decreased packing density is an important …
Number of citations: 17 pubs.acs.org
TJ Mullen, AA Dameron, HM Saavedra… - The Journal of …, 2007 - ACS Publications
… order, the lattice structure, and the surface coverage of bicomponent separated SAMs, thereby elucidating the dynamics of the solution-phase displacement of 1-adamantanethiol SAMs …
Number of citations: 53 pubs.acs.org
BA Mikrut, KK Khullar, PYP Chan… - Journal of …, 1974 - Wiley Online Library
… The reaction of pyridine 1‐oxide with 1‐adamantanethiol in acetic anhydride produced a … 4‐(1‐Adamantanethio)pyridine was synthesized from 4‐chloropyridinc and 1‐adamantanethiol. …
Number of citations: 7 onlinelibrary.wiley.com

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